molecular formula C11H6Br2O2 B14420726 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde CAS No. 82315-36-4

5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde

Cat. No.: B14420726
CAS No.: 82315-36-4
M. Wt: 329.97 g/mol
InChI Key: NBSXNRVRVVFWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes This compound is characterized by the presence of two bromine atoms at positions 5 and 7, a hydroxyl group at position 8, and an aldehyde group at position 1 on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde typically involves the bromination of 8-hydroxynaphthalene-1-carbaldehyde. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at positions 5 and 7.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5,7-Dibromo-8-hydroxy-1-naphthoic acid.

    Reduction: 5,7-Dibromo-8-hydroxy-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. The bromine atoms may also play a role in modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromo-8-hydroxyquinoline
  • 5,7-Dichloro-8-hydroxyquinoline
  • 5,7-Diiodo-8-hydroxyquinoline

Uniqueness

5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde is unique due to the presence of both bromine atoms and the naphthalene ring, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various applications in scientific research and industry.

Properties

82315-36-4

Molecular Formula

C11H6Br2O2

Molecular Weight

329.97 g/mol

IUPAC Name

5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H6Br2O2/c12-8-4-9(13)11(15)10-6(5-14)2-1-3-7(8)10/h1-5,15H

InChI Key

NBSXNRVRVVFWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CC(=C2O)Br)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.